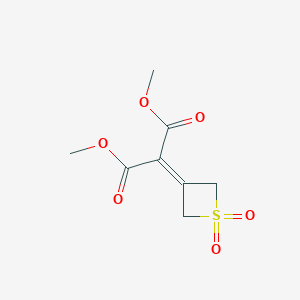
Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate is an organic compound with the molecular formula C7H8O6S It is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate typically involves the reaction of dimethyl malonate with sulfur-containing reagents under specific conditions. One common method includes the use of sulfur dichloride (SCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various substituted thietane compounds depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate: shares similarities with other thietane-containing compounds such as:
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique reactivity and potential applications. The presence of the dioxothietane ring makes it a valuable intermediate in synthetic chemistry, offering pathways to novel compounds with diverse functionalities.
Properties
CAS No. |
90344-91-5 |
|---|---|
Molecular Formula |
C8H10O6S |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
dimethyl 2-(1,1-dioxothietan-3-ylidene)propanedioate |
InChI |
InChI=1S/C8H10O6S/c1-13-7(9)6(8(10)14-2)5-3-15(11,12)4-5/h3-4H2,1-2H3 |
InChI Key |
JIJHQLXARXABKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1CS(=O)(=O)C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















